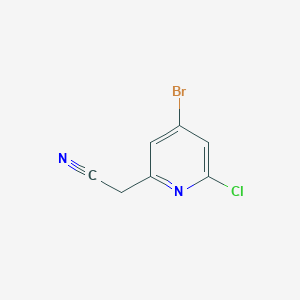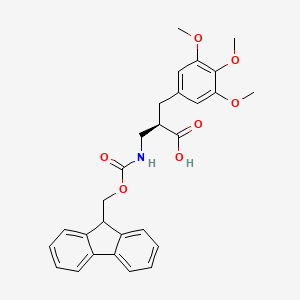
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a trimethoxybenzyl group, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Trimethoxybenzyl Group: The protected amino acid is then reacted with 3,4,5-trimethoxybenzyl bromide in the presence of a base like potassium carbonate to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput production of the compound by automating the protection, coupling, and deprotection steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis.
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of specific binding sites and catalytic activities.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trimethoxybenzyl group is known for its bioactivity, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of the amino group, facilitating the synthesis of peptides. The trimethoxybenzyl group can interact with biological targets, potentially inhibiting or activating specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trimethoxy groups, making it less bioactive.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Contains only one methoxy group, resulting in different chemical properties.
Uniqueness
The presence of the trimethoxybenzyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4,5-trimethoxybenzyl)propanoic acid makes it unique compared to its analogs. This group enhances its bioactivity and allows for more diverse chemical reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C28H29NO7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H29NO7/c1-33-24-13-17(14-25(34-2)26(24)35-3)12-18(27(30)31)15-29-28(32)36-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,13-14,18,23H,12,15-16H2,1-3H3,(H,29,32)(H,30,31)/t18-/m1/s1 |
InChI-Schlüssel |
ZRHNFDAOUDLBLZ-GOSISDBHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




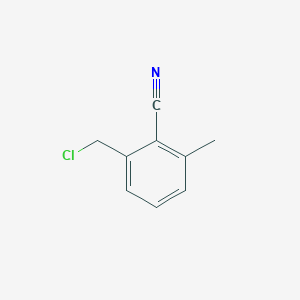
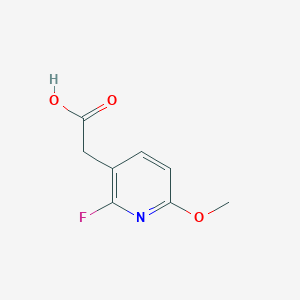
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
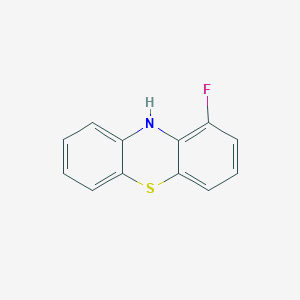
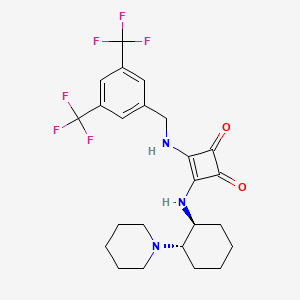


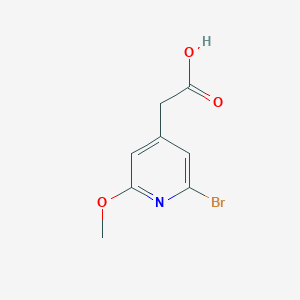
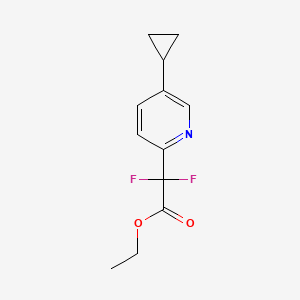
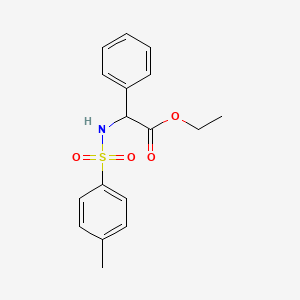
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
